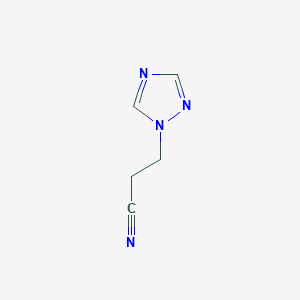

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Overview

Description

“3-(1H-1,2,4-triazol-1-yl)propanenitrile” is a compound with the molecular formula C5H6N4 . It has a molecular weight of 122.13 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “3-(1H-1,2,4-triazol-1-yl)propanenitrile”, has been reported in various studies . One method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Molecular Structure Analysis

The InChI code for “3-(1H-1,2,4-triazol-1-yl)propanenitrile” is 1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(1H-1,2,4-triazol-1-yl)propanenitrile” is a solid compound with a molecular weight of 122.13 .Scientific Research Applications

Drug Discovery

Triazoles, including compounds like “3-(1H-1,2,4-triazol-1-yl)propanenitrile”, are often utilized in medicinal chemistry due to their resemblance to the azide moiety and amide bond. They are known for their antiproliferative properties against various cancer cell lines .

Agrochemicals

Some triazole derivatives have been applied as agrochemicals. They can function as root growth stimulants and influence the levels of endogenous hormones such as IAA, ABA, and GA3, which are crucial for root development .

Antimicrobial Agents

Triazole compounds have demonstrated effectiveness as antibacterial and antifungal agents. Their structural versatility allows them to interact with various biological targets .

Material Science

In material science, triazoles can be used as photostabilizers due to their ability to absorb UV light. They also find applications as dyes and anticorrosives .

Organic Synthesis

The triazole ring is a common motif in organic synthesis. It can serve as a building block for more complex molecules due to its reactivity and stability .

Chemical Biology

In chemical biology, triazoles are used for bioconjugation techniques. They can link biomolecules together for various analytical purposes .

Fluorescent Imaging

Due to their fluorescent properties, some triazole derivatives are used in imaging techniques to visualize biological processes .

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties such as thermal stability and mechanical strength .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-(1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the N1 and N2 nitrogen atoms of the triazole moiety . This interaction leads to the inhibition of the enzyme, thereby affecting the synthesis of estrogens .

Pharmacokinetics

The presence of the triazole ring in the compound is known to improve pharmacokinetic properties by forming hydrogen bonds with different targets .

Result of Action

The compound and its derivatives have shown promising cytotoxic activity against various human cancer cell lines . The inhibition of the aromatase enzyme and the subsequent disruption of estrogen biosynthesis could potentially lead to the suppression of cancer cell growth.

properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRNFKKSRMNQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533594 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-1-yl)propanenitrile | |

CAS RN |

76686-83-4 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(1H-1,2,4-triazol-1-yl)propanenitrile derivatives promising candidates for fungicidal development?

A1: Research indicates that incorporating silicon-containing groups into the structure of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles significantly enhances their fungicidal activity. A study tested these modified derivatives against rice sheath blight and powdery mildew on cucumber, revealing superior efficacy compared to standard fungicides. [] This suggests that these compounds could lead to the development of new and more effective fungicides.

Q2: How do these compounds exert their fungicidal effects?

A2: While the exact mechanism of action for these specific derivatives is still under investigation, research on a related compound, 2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile (RH 3866), offers some insights. [] This compound demonstrates potent fungicidal activity, particularly against loculoascomycetidae fungi, powdery mildews, and rusts. Studies using cell-free yeast enzyme extracts reveal that RH 3866 strongly inhibits desmethyl sterol production. [] This suggests that these compounds may target fungal sterol biosynthesis, a crucial pathway for fungal cell growth and survival.

Q3: Is there any evidence of cross-resistance with existing fungicides?

A3: Interestingly, Fenarimol-resistant Aspergillus nidulans also exhibits cross-resistance to RH 3866. [] This finding indicates a potential overlap in their mechanisms of action or target sites. Further research is needed to fully understand the implications of this cross-resistance and to develop strategies to mitigate potential resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)